CRBN Binding Affinity: Micromolar vs. Nanomolar Engagement
Thalidomide‑5‑methyl binds the CRBN E3 ligase with a Ki of 229,000 nM (229 µM) and an IC50 of 447,000 nM (447 µM), as determined in a fluorescence‑based assay using recombinant human CRBN‑thalidomide binding domain [1]. In stark contrast, thalidomide exhibits a Ki of 249.2 nM and a Kd of 121.6 nM under comparable conditions [2]. The clinical analogs lenalidomide and pomalidomide display even tighter binding, with Ki values of 177.8 nM and 156.6 nM, respectively [2]. This represents a >1,000‑fold reduction in affinity for Thalidomide‑5‑methyl relative to the parent and clinical compounds.
| Evidence Dimension | CRBN binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 229 µM; IC50 = 447 µM |
| Comparator Or Baseline | Thalidomide Ki = 249.2 nM, Kd = 121.6 nM; Lenalidomide Ki = 177.8 nM; Pomalidomide Ki = 156.6 nM |
| Quantified Difference | ≥ 920‑fold (Ki) and ≥ 1,000‑fold (IC50) reduction |
| Conditions | Human CRBN‑thalidomide binding domain expressed in E. coli; fluorescence‑based binding assay (Thalidomide‑5‑methyl) vs. AlphaScreen competition assay (clinical analogs) |
Why This Matters
The low intrinsic affinity ensures that Thalidomide‑5‑methyl does not engage CRBN or degrade neo‑substrates on its own, making it an ideal E3‑recruiting element for PROTACs where degradation must be exclusively driven by the heterobifunctional molecule.
- [1] BindingDB. BDBM50549807 (CHEMBL4756680): Ki = 2.29E+5 nM; IC50 = 4.47E+5 nM for human CRBN. View Source
- [2] Fischer, E.S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature 512(7512), 49–53. Extended Data Figure 4. View Source
